2,6-Pyridinedimethanol

概述

描述

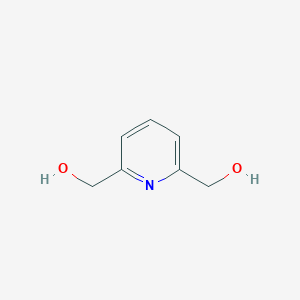

2,6-Pyridinedimethanol, also known as pyridine-2,6-dimethanol, is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, featuring two hydroxymethyl groups attached to the second and sixth positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedimethanol typically involves the oxidation of 2,6-dimethylpyridine to form 2,6-pyridinedicarboxylic acid, which is subsequently reduced to this compound. One common method employs potassium permanganate as the oxidizing agent and sodium borohydride in the presence of iodine for the reduction step . Another method involves the use of 2,6-dibromomethylpyridine, which is treated with sodium hydroxide and ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .

化学反应分析

Types of Reactions: 2,6-Pyridinedimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form pyridine-2,6-dicarboxylic acid.

Reduction: The compound can be reduced to form pyridine-2,6-dimethylamine.

Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Pyridine-2,6-dicarboxylic acid.

Reduction: Pyridine-2,6-dimethylamine.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Coordination Chemistry

2,6-Pyridinedimethanol serves as a tridentate ligand in the formation of metal complexes. Its ability to coordinate with metal ions enhances the stability and reactivity of these complexes.

- Case Study: Iron Complexes

- Research has demonstrated the synthesis of unique iron complexes using this compound. For instance, two new iron clusters, and , were characterized for their structural and magnetic properties. These complexes exhibit interesting features that are attributed to the coordination environment provided by the pyridinedimethanol ligand .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for producing various functional groups. Its hydroxyl groups can be transformed into other functional groups such as aldehydes or halides.

- Synthesis Pathways

Catalysis

The compound is also utilized in catalysis due to its ability to stabilize reactive intermediates.

- Metal Catalysts

Material Science

In material science, this compound is explored for its potential in developing new materials with specific properties.

- Polymeric Structures

Pharmaceutical Applications

The compound's derivatives have shown promise in pharmaceutical applications due to their biological activity.

- Bioactive Compounds

Summary Table of Applications

| Application Area | Description | Notable Examples |

|---|---|---|

| Coordination Chemistry | Acts as a tridentate ligand for metal complexes | Iron clusters like |

| Organic Synthesis | Intermediate for functional group transformations | Reduction of 2,6-pyridinedicarboxylic acid |

| Catalysis | Used in synthesizing metal catalysts for organic reactions | Palladium complexes for cross-coupling |

| Material Science | Forms polymeric structures through coordination | Extended networks with unique properties |

| Pharmaceutical Applications | Derivatives exhibit biological activity | Antimicrobial compounds |

作用机制

The mechanism of action of 2,6-Pyridinedimethanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The hydroxymethyl groups play a crucial role in these interactions by forming hydrogen bonds and facilitating the binding of the compound to its targets .

相似化合物的比较

2,6-Pyridinedimethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Similar compounds include:

2,4-Pyridinedimethanol: Differing in the position of the hydroxymethyl groups, leading to different reactivity and applications.

2,6-Pyridinedicarboxylic acid: An oxidized form of this compound, used in different chemical reactions and applications.

2,6-Dimethylpyridine: A precursor in the synthesis of this compound, with distinct properties and uses.

生物活性

2,6-Pyridinedimethanol (CAS No. 1195-59-1) is a pyridine derivative characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions of the pyridine ring. This compound has garnered attention in various fields, including medicinal chemistry, biocatalysis, and materials science due to its unique chemical properties and potential biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 139.15 g/mol

- Physical State : Light yellow to beige crystalline powder

- Boiling Point : Not specified in the sources

- Melting Point : Not specified in the sources

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 139.15 g/mol |

| Appearance | Light yellow to beige crystalline powder |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research has indicated that derivatives of pyridine, including those related to this compound, exhibit significant antitumor properties. A study synthesized various pyridine derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings suggested that structural modifications influenced biological activity, with certain derivatives showing moderate cytotoxic effects .

Enzyme Immobilization and Biocatalysis

This compound has been utilized in biocatalysis as a support for enzyme immobilization. Its hydroxymethyl groups can facilitate interactions with enzymes, enhancing their stability and catalytic efficiency. For instance, it has been reported that immobilized enzymes using this compound can improve reaction yields in polymer chemistry applications .

Drug Delivery Systems

The compound's ability to form complexes with metal ions makes it a candidate for drug delivery systems. Its coordination chemistry allows for the development of novel carriers that can transport therapeutic agents effectively . The potential for use in photoelectric devices also highlights its versatility in biomedical applications .

In Silico Studies

Recent computational studies have employed molecular docking and dynamics simulations to explore the interaction of this compound with various biological targets. These studies aim to predict its efficacy as a drug candidate by assessing binding affinities and stability within target sites .

Toxicological Profile

Preliminary assessments suggest that this compound is not a substrate for major drug metabolism pathways (e.g., CYP450 enzymes), indicating a potentially favorable safety profile for therapeutic applications . However, comprehensive toxicological studies are necessary to fully understand its safety and efficacy.

Case Studies

- Anticancer Activity Evaluation : A series of pyridine derivatives were synthesized, including those based on this compound. The study revealed that specific structural features significantly enhanced cytotoxicity against cancer cell lines compared to non-modified compounds .

- Biocatalysis Application : In a study focusing on enzyme immobilization techniques, this compound was used as a support material for Candida Antarctica Lipase B. The results demonstrated improved enzyme activity and stability during polymer synthesis reactions .

属性

IUPAC Name |

[6-(hydroxymethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFMINHWJYHXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152474 | |

| Record name | Pyridine-2,6-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-59-1 | |

| Record name | 2,6-Pyridinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-diyldimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2,6-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-pyridinedimethanol?

A1: The molecular formula of this compound is C7H9NO2, and its molecular weight is 139.15 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its metal complexes?

A2: Researchers frequently utilize techniques like X-ray diffraction [, , , , , ], infrared spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and mass spectrometry [] to characterize this compound and the metal complexes it forms.

Q3: How does the stability of this compound-containing materials vary under different conditions?

A3: The stability of this compound-containing materials is influenced by factors like temperature, pH, and the presence of other chemical species. For example, certain polyurethane materials incorporating this compound exhibit enhanced thermal stability, as evidenced by thermogravimetric analysis [].

Q4: Can you elaborate on the applications of this compound in material science, particularly highlighting its role in polyurethane synthesis?

A4: this compound acts as a chain extender in polyurethane synthesis, leading to materials with modified properties [, ]. For instance, incorporating this compound into polycaprolactone-based polyurethanes enhances their biodegradability, a crucial factor in biomedical applications []. Additionally, researchers have explored its use in creating polyurethane/nanosilver-doped halloysite nanocomposites with improved thermal stability, mechanical strength, and antibacterial properties [].

Q5: What factors influence the enantioselectivity of reactions catalyzed by chiral this compound derivatives?

A5: The steric and electronic properties of the substituents on the α,α′ positions of the this compound significantly influence the enantioselectivity of these reactions. Studies have shown that varying the substituents from methyl to trifluoromethyl, pentafluoroethyl, and allyl groups impacts the enantiomeric excess of the product alcohols [].

Q6: How has computational chemistry been utilized to study this compound and its complexes?

A6: Computational chemistry plays a vital role in understanding the electronic structures, magnetic properties, and reactivity of this compound-containing compounds. Density Functional Theory (DFT) calculations have been employed to determine exchange constants in manganese clusters, correlating well with experimental data and providing insights into their magnetic behavior [, , ]. Additionally, researchers utilize ab initio calculations to investigate magnetic anisotropy, predict single-molecule magnet behavior, and understand the impact of structural distortions on magnetic relaxation processes in lanthanide-containing complexes [, , ].

Q7: How do structural modifications of this compound impact the properties and reactivity of its metal complexes?

A7: Structural modifications to the this compound ligand can significantly influence the properties of the resulting metal complexes. For instance, changing the substituents on the α,α′ positions of the pyridine ring impacts the steric environment around the metal center, affecting the complex's stability, catalytic activity, and magnetic behavior [, , ]. Additionally, replacing bridging azide groups with 2-(hydroxymethyl)pyridine (hmp) ligands in a Mn25 single-molecule magnet led to a significant increase in the ground-state spin (from S=51/2 to S=61/2) without drastic core structural changes, highlighting the impact of peripheral ligation on magnetic properties [].

Q8: What strategies can be employed to enhance the stability and solubility of this compound and its derivatives?

A8: While specific strategies depend on the intended application, researchers often explore techniques like complexation with metals [], derivatization to form more stable esters [], or incorporation into polymeric matrices [] to enhance stability and/or solubility.

- Coordination Chemistry: this compound readily forms complexes with various metal ions, including but not limited to Pr(III), Nd(III), Er(III) [], Fe(III) [, ], Co(II) [, , , , ], Mn(II/III/IV) [, , , , ], Ti(IV) [], Pt(II) [, ], Rh(I), Ir(I) [].

- Cluster Chemistry: The ligand's versatility allows for the isolation of fascinating polynuclear metal clusters with varying nuclearities and topologies. Examples include Fe9 and Fe18 clusters [, ], high-spin Mn4 and Mn10 molecules [, ], a Co(II)10Co(III)4 shield [], and Mn24 and Mn26 single-molecule magnets [].

- Magnetic Properties: Many of the synthesized complexes exhibit interesting magnetic behaviors, including ferromagnetic and antiferromagnetic coupling, single-molecule magnet behavior, and slow magnetic relaxation [, , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。